iso-Colchicine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

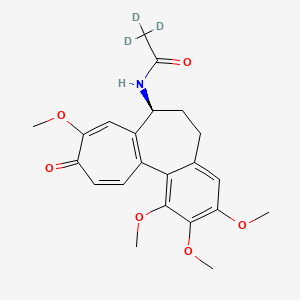

2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYALASTPGGXQH-AVSFSGARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to iso-Colchicine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Colchicine-d3 is the deuterated isotopologue of iso-colchicine, an isomer of the well-known antimitotic agent, colchicine.[1][2][3][4][5][6] Like its parent compound, this compound is utilized in scientific research primarily for its ability to interact with tubulin, the fundamental protein component of microtubules. The incorporation of three deuterium atoms on the N-acetyl group provides a stable isotopic label, making it an invaluable tool in mass spectrometry-based applications, particularly as an internal standard for the quantification of colchicine or its isomers in complex biological matrices.[3][7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. While specific experimental data for the deuterated isomer's solubility and stability are not extensively published, the properties of the parent compound, colchicine, offer a reasonable approximation.

| Property | Value | Source |

| Chemical Name | 2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | [1][4] |

| Molecular Formula | C₂₂H₂₂D₃NO₆ | [2][3] |

| Molecular Weight | 402.46 g/mol | [2][3] |

| CAS Number | 1246818-69-8 | [2][3] |

| Appearance | Faintly Yellow Crystalline Powder | [3] |

| Melting Point | 148 °C | [2] |

| Solubility (Colchicine) | Soluble in water; freely soluble in ethanol (~750 g/l); slightly soluble in ether. Soluble in DMSO (~25 mg/ml). | [9][10] |

| Storage | 2-8°C Refrigerator, protected from light. | [3] |

Synthesis and Deuterium Labeling

Proposed Synthetic Pathway

A potential synthetic approach could involve the following key steps:

-

Isomerization of Colchicine to iso-Colchicine: This can be achieved under specific reaction conditions, although it is often an undesired side reaction in colchicine chemistry.

-

N-Deacetylation of iso-Colchicine: Removal of the acetyl group to yield the corresponding amine.

-

N-Acetylation with Deuterated Acetic Anhydride: Re-acetylation of the amine using acetic anhydride-d6 to introduce the trideuterated acetyl group.

Mechanism of Action and Biological Activity

The biological activity of this compound is intrinsically linked to that of its non-deuterated counterpart, iso-colchicine, which in turn shares a fundamental mechanism with colchicine: the disruption of microtubule polymerization.[3][4][5]

Interaction with Tubulin

Colchicine and its isomers exert their biological effects by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules, leading to microtubule depolymerization. The disruption of the microtubule network interferes with essential cellular processes such as mitosis, cell motility, and intracellular transport.

While both colchicine and iso-colchicine bind to the same site on tubulin, there is a significant difference in their binding affinities.

| Compound | Binding Affinity (Kₐ) | Inhibition of Tubulin Assembly (I₅₀) | Competitive Inhibition of [³H]colchicine binding (Kᵢ) | Source |

| Colchicine | High (not specified in source) | ~3.2 µM | Not applicable | [9] |

| iso-Colchicine | 5.5 ± 0.9 x 10³ M⁻¹ at 23°C (~500-fold lower than colchicine) | ~1 mM | ~400 µM | [11] |

The significantly lower binding affinity of iso-colchicine for tubulin suggests that it is a much less potent inhibitor of microtubule polymerization compared to colchicine.

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine and its isomers triggers several downstream signaling cascades, leading to cellular responses such as apoptosis and inhibition of inflammation.

Colchicine is known to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][12][13][14][15] The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response, is dependent on an intact microtubule network.[1][12][13][15] By causing microtubule depolymerization, colchicine prevents the spatial co-localization of inflammasome components, thereby inhibiting the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[12][13]

Disruption of the microtubule network is a form of cellular stress that can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[2][3][4][5][6][16] This pathway is a critical regulator of apoptosis (programmed cell death). The activation of JNK/SAPK by microtubule-interfering agents like colchicine can be mediated through both Ras and apoptosis signal-regulating kinase (ASK1) pathways.[16] Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.

Cytotoxicity

The antimitotic activity of colchicine and its derivatives makes them cytotoxic, particularly to rapidly dividing cells. The cytotoxic potency is generally correlated with the compound's ability to inhibit tubulin polymerization. Given that iso-colchicine has a significantly lower affinity for tubulin, it is expected to be less cytotoxic than colchicine.

| Compound | Cell Line | IC₅₀ | Source |

| Colchicine | SKOV-3 (ovarian cancer) | 37 nM | [17][18] |

| 10-Methylthiocolchicine | SKOV-3 (ovarian cancer) | 8 nM | [17][18] |

| 10-Ethylthiocolchicine | SKOV-3 (ovarian cancer) | 47 nM | [17][18] |

| isoCA-4 | HCT116 (colorectal cancer) | 2-5 nM | [19] |

| Colchiceine | Primary human hepatocytes | Less toxic than colchicine (1-100 µM) | [20] |

Note: Direct comparative IC₅₀ values for iso-colchicine on these specific cell lines were not found in the searched literature. The data for colchicine derivatives are provided for context.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis. Its structural similarity to colchicine and its isomers ensures similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for its differentiation from the unlabeled analyte.

Quantification of Colchicine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of colchicine in plasma using this compound as an internal standard. The parameters are based on published methods for colchicine analysis using other deuterated internal standards.[3][7][8][21]

Experimental Workflow

Methodology

-

Sample Preparation:

-

To 200 µL of plasma, add a known amount of this compound solution (internal standard).

-

Perform protein precipitation with methanol or another suitable organic solvent.

-

Alternatively, use liquid-liquid extraction (e.g., with n-hexane:dichloromethane:isopropanol) or solid-phase extraction for sample clean-up.[3][7][8]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 x 3 mm, 2.6 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.25 - 0.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| MRM Transitions | Colchicine: m/z 400.3 → 358.3 (quantifier), other transitions for confirmationThis compound: m/z 403.3 → 361.3 (or other appropriate fragment) |

| Dwell Time | 200 ms |

-

Data Analysis:

-

Quantify the amount of colchicine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of colchicine and a constant concentration of the internal standard.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line.

Methodology

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., SKOV-3) in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion

This compound is a specialized chemical tool with significant utility for researchers in pharmacology, toxicology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables accurate and precise quantification of colchicine and its isomers in complex biological matrices. While its biological activity as a tubulin polymerization inhibitor is significantly lower than that of colchicine, understanding its mechanism of action provides a basis for its use in a variety of in vitro and in vivo experimental settings. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective use.

References

- 1. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TRC-C640006-50MG | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. explorationpub.com [explorationpub.com]

- 16. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of iso-Colchicine-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the mechanism of action of iso-colchicine-d3. Due to a lack of specific published research on the deuterated form, this document extrapolates from data on iso-colchicine and its parent compound, colchicine. The primary mechanism is conserved, but quantitative parameters may differ.

Executive Summary

This compound is an isotopically labeled form of iso-colchicine, an isomer of the well-characterized mitotic inhibitor, colchicine. Its core mechanism of action is the disruption of microtubule dynamics through binding to tubulin, the fundamental protein subunit of microtubules. This interaction, while weaker than that of colchicine, leads to the inhibition of microtubule polymerization, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis. Furthermore, the cellular stress induced by microtubule disruption activates the c-Jun N-terminal kinase (JNK/SAPK) signaling pathway, a key regulator of apoptosis. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is β-tubulin. By binding to the colchicine-binding site on β-tubulin, it prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound effects on cellular processes that are dependent on a dynamic cytoskeleton, including mitosis, cell motility, and intracellular transport.

While direct quantitative data for this compound is not available, a study on iso-colchicine demonstrated that it competitively inhibits the binding of colchicine to tubulin. However, its affinity is significantly lower, approximately 500-fold less than that of colchicine.

Quantitative Data: Binding Affinity and Polymerization Inhibition

The following table summarizes the available quantitative data for iso-colchicine and colchicine. It is important to note that these values for iso-colchicine are for the non-deuterated form and serve as the best available proxy for this compound.

| Compound | Parameter | Value | Reference |

| iso-Colchicine | Inhibition Constant (Ki) vs. [3H]colchicine binding | ~ 400 µM | [1] |

| IC50 for Tubulin Assembly Inhibition | ~ 1 mM | [1] | |

| Colchicine | IC50 for Microtubule Polymerization Inhibition | 3 nM | [2] |

Downstream Cellular Consequences

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By disrupting microtubule formation, this compound causes a mitotic block, arresting cells at the G2/M phase of the cell cycle. This arrest prevents cell proliferation and is a common mechanism of action for many anti-cancer agents.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase, coupled with the cellular stress from a dysfunctional cytoskeleton, leads to the activation of the intrinsic apoptotic pathway. This programmed cell death is a key outcome of treatment with tubulin-disrupting agents.

Activation of the JNK/SAPK Signaling Pathway

The disruption of the microtubule network is a form of cellular stress that activates the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway.[3] This pathway plays a crucial role in mediating apoptosis in response to various cellular stressors. Activated JNK translocates to the nucleus and phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of pro-apoptotic genes.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

Caption: Signaling pathway of this compound from tubulin binding to apoptosis.

Experimental Workflow for Mechanism of Action Studies

Caption: Experimental workflow to investigate the mechanism of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>97% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Colchicine (positive control)

-

DMSO (vehicle control)

-

96-well microplate, UV-transparent

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in ice-cold general tubulin buffer containing 10% glycerol.

-

Add GTP to the tubulin solution to a final concentration of 1 mM. Keep the solution on ice.

-

Prepare serial dilutions of this compound, colchicine, and DMSO in general tubulin buffer.

-

In a pre-chilled 96-well plate, add 10 µL of the compound dilutions to triplicate wells.

-

Initiate the polymerization reaction by adding 90 µL of the tubulin/GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance (turbidity) versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Create a quadrant plot of PI versus Annexin V-FITC fluorescence. The quadrants will represent: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

JNK/SAPK Activation Assay by Western Blot

Objective: To detect the phosphorylation (activation) of JNK/SAPK in response to this compound treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK/SAPK, anti-total-JNK/SAPK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK/SAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Data Analysis: Strip the membrane and re-probe for total JNK/SAPK and a loading control (β-actin). Quantify the band intensities and normalize the phospho-JNK/SAPK signal to the total JNK/SAPK and loading control signals to determine the fold-change in activation.

Conclusion

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. This fundamental action disrupts the cellular cytoskeleton, leading to G2/M phase cell cycle arrest, activation of the JNK/SAPK stress signaling pathway, and ultimately, apoptosis. While the deuterated form is expected to have a similar mechanistic profile to iso-colchicine and colchicine, further studies are required to determine its specific quantitative pharmacological parameters. The experimental protocols provided herein offer a robust framework for the detailed investigation of the mechanism of action of this compound and other tubulin-targeting agents.

References

- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 2. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 3. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide on the Comparative Biological Activity of iso-Colchicine-d3 and Colchicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the biological activities of colchicine and its isomer, iso-colchicine, with a specific note on the deuterated analog, iso-colchicine-d3. The document focuses on their core mechanism of action, comparative potency, and impact on cellular signaling pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support drug discovery and development efforts.

Introduction: Colchicine, its Isomer, and the Role of Deuteration

Colchicine is a well-characterized natural alkaloid derived from the autumn crocus (Colchicum autumnale). For centuries, it has been used to treat inflammatory conditions, most notably gout. Its potent biological effects stem from its ability to disrupt microtubule dynamics, a mechanism that also lends it powerful antimitotic properties. This has made colchicine and its analogs significant tools in cancer research.

iso-Colchicine is a structural isomer of colchicine, differing in the arrangement of the methoxy group on the C-ring (tropolone ring).[1] This seemingly minor structural alteration has profound implications for its biological activity.

The "-d3" suffix in This compound indicates that three hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This modification, known as deuteration, is a common strategy in drug development. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[2] Consequently, deuteration typically alters a drug's pharmacokinetic profile (e.g., increasing its half-life) rather than its intrinsic biological activity or mechanism of action (pharmacodynamics).[3][4] Therefore, the core biological activity of this compound is expected to be identical to that of iso-colchicine. This guide will focus on the fundamental biological differences between the colchicine and iso-colchicine scaffolds.

Core Mechanism of Action: The Tubulin Interface

The primary molecular target for both colchicine and iso-colchicine is tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell shape.

Colchicine binds with high affinity to the β-subunit of the αβ-tubulin heterodimer, at a specific site now known as the colchicine-binding site. This binding event occurs at the interface between the α- and β-tubulin subunits. The binding of colchicine introduces a curve into the tubulin dimer, which prevents its polymerization into straight microtubule filaments and promotes the disassembly of existing ones.[5] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and can ultimately trigger programmed cell death (apoptosis).[5][6]

iso-Colchicine , despite its structural similarity to colchicine, exhibits a dramatically reduced affinity for the tubulin binding site. It is considered a competitive inhibitor of colchicine binding, indicating it targets the same site, but its interaction is far weaker.[7]

Quantitative Comparison of Biological Activity

The most striking difference between colchicine and iso-colchicine lies in their potency. This is evident in both biochemical assays measuring tubulin interaction and cell-based cytotoxicity assays.

Tubulin Polymerization Inhibition

The ability to inhibit the formation of microtubules is the direct biochemical consequence of binding to tubulin. Quantitative data reveal a profound disparity between the two isomers.

| Compound | Metric | Value | Reference(s) |

| Colchicine | IC₅₀ (Tubulin Polymerization) | ~2.68 µM | |

| iso-Colchicine | I₅₀ (Tubulin Assembly Inhibition) | ~1,000 µM (1 mM) | [7] |

| Kᵢ (Competitive Inhibition of [³H]colchicine binding) | ~400 µM | [7] | |

| Binding Affinity (Kₐ) | ~5.5 x 10³ M⁻¹ | [7] |

Table 1: Comparative quantitative data on the inhibition of tubulin polymerization. The data clearly show that iso-colchicine is approximately 500-fold less potent than colchicine in its interaction with tubulin.

Cytotoxicity in Cancer Cell Lines

The antimitotic activity of tubulin-binding agents translates to cytotoxicity, particularly in rapidly dividing cancer cells. While extensive data exists for colchicine, the low potency of iso-colchicine means it is rarely characterized in cancer cell line screens. Its IC₅₀ values are presumed to be in the high micromolar to millimolar range, rendering it biologically "inactive" for most therapeutic purposes.

| Compound | Cell Line | IC₅₀ (nM) | Reference(s) |

| Colchicine | SKOV-3 (Ovarian) | 37 nM | [8] |

| A549 (Lung) | 40 - 60 nM | [9][10] | |

| HCT-116 (Colon) | ~7.5 µM (7500 nM) | [1] | |

| MCF-7 (Breast) | ~1.1 µM (1100 nM) | [1] | |

| iso-Colchicine | Various | Not typically reported due to low potency | - |

Table 2: Representative IC₅₀ values for colchicine against various human cancer cell lines. No comparable values are readily available for iso-colchicine, reflecting its significantly lower biological activity.

Downstream Signaling Pathways

Colchicine's potent disruption of microtubules triggers a cascade of downstream signaling events, primarily leading to apoptosis.

Colchicine-Induced Apoptosis Pathway

Colchicine-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway . The key events include:

-

Mitotic Arrest : Disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting the cell in metaphase.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Prolonged arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like BAX.[11][12]

-

Cytochrome c Release : BAX activation leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation : Cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[12]

-

Cell Death : Caspase-3 executes the final stages of apoptosis, including DNA fragmentation and membrane blebbing.

Additionally, colchicine has been shown to activate the p38 MAP kinase signaling pathway and induce the production of reactive oxygen species (ROS), which contribute to the apoptotic process.[11][13]

iso-Colchicine and Signaling

Given that iso-colchicine's affinity for tubulin is ~500-fold lower than colchicine's, it does not significantly disrupt microtubule dynamics at physiologically relevant concentrations.[7] Consequently, it is not expected to trigger the downstream signaling cascades that lead to mitotic arrest and apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance at 340 nm.

Methodology:

-

Reagent Preparation :

-

Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-4 mg/mL.

-

Prepare a GTP stock solution (e.g., 100 mM) and dilute it into the tubulin buffer to a final concentration of 1 mM.

-

Prepare test compounds (colchicine, iso-colchicine) at various concentrations in a suitable solvent (e.g., DMSO), then dilute into the assay buffer.

-

-

Assay Procedure :

-

Pre-warm a 96-well microplate to 37°C. This is critical as polymerization is temperature-dependent.[12]

-

On ice, add the test compounds and control solutions to the designated wells.

-

Initiate the reaction by adding the ice-cold tubulin/GTP solution to each well.

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition :

-

Measure the absorbance at 340 nm every minute for 60 minutes (kinetic mode).[2]

-

The rate of polymerization (Vmax) and the final steady-state absorbance are used to quantify the inhibitory or enhancing effects of the compounds.

-

MTT Cell Viability Assay

This colorimetric assay quantifies the metabolic activity of cells as an indicator of viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of the test compounds (colchicine, iso-colchicine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation :

-

Remove the treatment media.

-

Add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization :

-

Carefully remove the MTT solution.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[14]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Treatment : Treat cells with the test compound for a desired time to induce apoptosis. Include positive and negative controls.

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining :

-

Resuspend the cell pellet in 1X Annexin-binding buffer (containing Ca²⁺) at a concentration of ~1 x 10⁶ cells/mL.[15]

-

To 100 µL of the cell suspension, add 5 µL of fluorescently-conjugated Annexin V (e.g., Annexin V-FITC).

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Analysis :

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Interpretation :

-

Annexin V- / PI- : Healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

Conclusion

There is a vast and functionally critical difference in the biological activity of colchicine and its isomer, iso-colchicine.

-

Colchicine is a highly potent biological agent that binds with high affinity to β-tubulin, leading to microtubule depolymerization, mitotic arrest, and apoptosis. Its well-defined mechanism and nanomolar cytotoxicity make it a valuable pharmacological tool and a benchmark for antimitotic drug development.

-

iso-Colchicine , due to a subtle change in its stereochemistry, exhibits an approximately 500-fold reduction in binding affinity for tubulin. This drastic loss of affinity for its primary molecular target renders it largely inactive as an antimitotic agent, with its effects on tubulin polymerization and cell viability only observable at very high (millimolar) concentrations.

The deuteration of iso-colchicine to This compound is a pharmacokinetic modification designed to alter its metabolic stability and is not expected to rescue its inherently low pharmacodynamic activity. For researchers in drug development, iso-colchicine serves as an excellent negative control to confirm that observed biological effects are specifically due to the high-affinity tubulin binding characteristic of the colchicine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Tubulin polymerization assay [bio-protocol.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. bosterbio.com [bosterbio.com]

- 16. kumc.edu [kumc.edu]

An In-depth Technical Guide to the Synthesis of Deuterated Colchicine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rationale, synthesis, and evaluation of deuterated colchicine analogues. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, it is possible to modify the pharmacokinetic profile of colchicine, potentially leading to improved therapeutic efficacy and a more favorable safety profile. This document details plausible synthetic routes based on established chemical modifications of the colchicine scaffold, summarizes key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Deuterating Colchicine

Colchicine is a potent, naturally occurring alkaloid used in the treatment of gout, Familial Mediterranean Fever (FMF), and pericarditis.[1] Its therapeutic action stems primarily from its ability to bind to β-tubulin, inhibiting microtubule polymerization and thereby disrupting mitosis and key inflammatory processes.[2][3] However, colchicine possesses a narrow therapeutic index, and its clinical use can be limited by toxicity.

The metabolism of colchicine is a critical factor in its toxicity. In humans, colchicine is metabolized in the liver, primarily through O-demethylation by the cytochrome P450 isoform CYP3A4.[4] The carbon-hydrogen (C-H) bonds at the methoxy and acetyl groups are susceptible to metabolic cleavage. The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can significantly alter the rate of metabolism. The C-D bond is stronger than the C-H bond, and this difference in bond energy, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of this bond.[5]

For colchicine, this "metabolic switching" offers a compelling strategy to:

-

Reduce the rate of metabolism: Slowing demethylation by CYP3A4 can increase the drug's half-life and exposure.

-

Improve the pharmacokinetic profile: A more predictable metabolic fate can lead to more consistent patient outcomes.[5]

-

Potentially reduce toxicity: By altering metabolic pathways, the formation of toxic metabolites may be reduced.[5]

A known example of a deuterated colchicine analogue is Colchicine-d6, which is deuterated at the N-acetyl group on the B-ring and the C-10 methoxy group on the C-ring.[6] This guide will focus on a plausible synthetic pathway to this and similar analogues.

Synthetic Strategies and Experimental Protocols

The synthesis of deuterated colchicine analogues can be achieved through semi-synthesis starting from commercially available colchicine. The general strategy involves the selective de-functionalization at the desired positions (e.g., deacetylation or demethylation) followed by re-functionalization using deuterated reagents.

Synthesis of N-(acetyl-d3)-deacetylcolchicine

This pathway introduces a trideuterated acetyl group at the C7 amino position of the B-ring.

Step 1: Synthesis of N-deacetylcolchicine (2)

The first step is the hydrolysis of the acetamide group of colchicine (1) to yield N-deacetylcolchicine (2) . This is a common intermediate in the synthesis of many colchicine derivatives.[7]

-

Protocol: Colchicine (1.0 g, 2.5 mmol) is refluxed in 2M hydrochloric acid (20 mL) for 72 hours.[7] The reaction mixture is then cooled, neutralized with a suitable base (e.g., sodium bicarbonate solution), and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-deacetylcolchicine (2) .

Step 2: Synthesis of N-(acetyl-d3)-deacetylcolchicine (3)

N-deacetylcolchicine (2) is then re-acetylated using a deuterated acetylating agent.

-

Protocol: To a solution of N-deacetylcolchicine (2) (100 mg, 0.28 mmol) in dry tetrahydrofuran (THF) at 0 °C are added triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Acetic anhydride-d6 (a deuterated acetyl source) is then added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, N-(acetyl-d3)-deacetylcolchicine (3) , is purified by column chromatography.

Synthesis of 10-(methoxy-d3)-demethoxycolchicine (Colchiceine-d3)

This pathway introduces a trideuterated methyl group at the C10 position of the C-ring.

Step 1: Synthesis of 10-demethoxycolchicine (Colchiceine) (4)

The C10-methoxy group of colchicine (1) is selectively demethylated to produce colchiceine (4) .

-

Protocol: Colchicine (1) is treated with a demethylating agent such as boron tribromide (BBr3) or hydrobromic acid (HBr) in an appropriate solvent. The reaction conditions must be carefully controlled to ensure selectivity for the C10 position. The product, colchiceine (4) , is isolated and purified following aqueous workup and chromatography.

Step 2: Synthesis of 10-(methoxy-d3)-demethoxycolchicine (5)

Colchiceine (4) is then re-methylated using a deuterated methylating agent.

-

Protocol: Colchiceine (4) (100 mg, 0.26 mmol) is dissolved in a suitable solvent like acetone or dimethylformamide (DMF). A base such as potassium carbonate (K2CO3) is added, followed by the addition of methyl-d3 iodide (CD3I). The mixture is stirred, typically at an elevated temperature, until the reaction is complete (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent, and the product (5) is isolated from the organic phase and purified by chromatography.

Plausible Synthesis of Colchicine-d6

To synthesize Colchicine-d6, a combination of the above strategies would be employed, starting with the synthesis of the N-deacetylcolchicine intermediate.

Data Presentation

Quantitative data for the synthesis of colchicine analogues are summarized below. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Synthesis of N-(acetyl-d3)-deacetylcolchicine (3)

| Step | Reaction | Reagents & Conditions | Starting Material | Product | Typical Yield | Reference |

| 1 | Deacetylation | 2M HCl, reflux, 72h | Colchicine (1) | N-deacetylcolchicine (2) | 60-70% | [7] |

| 2 | Acetylation-d3 | Acetic anhydride-d6, Et3N, DMAP, THF, 0°C to RT | N-deacetylcolchicine (2) | N-(acetyl-d3)-colchicine (3) | 80-90% | (Inferred) |

Table 2: Synthesis of 10-(methoxy-d3)-demethoxycolchicine (5)

| Step | Reaction | Reagents & Conditions | Starting Material | Product | Typical Yield | Reference |

| 1 | Demethylation | Acidic or Lewis acid conditions | Colchicine (1) | Colchiceine (4) | 70-85% | [8] |

| 2 | Methylation-d3 | CD3I, K2CO3, Acetone/DMF | Colchiceine (4) | 10-(methoxy-d3)-colchicine (5) | >90% | (Inferred) |

Table 3: Characterization Data for Colchicine-d6

| Property | Value | Reference |

| Formal Name | (S)-N-(1,2,3-trimethoxy-10-(methoxy-d3)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3 | [6] |

| Molecular Formula | C₂₂H₁₉D₆NO₆ | [6] |

| Molecular Weight | 405.5 | [6] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | [6] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial evaluation of a deuterated colchicine analogue.

Signaling Pathway: Mechanism of Action of Colchicine

This diagram illustrates the primary mechanism of action of colchicine, from tubulin binding to the downstream inhibition of inflammatory pathways.

Conclusion

The strategic deuteration of colchicine represents a promising avenue for the development of next-generation anti-inflammatory and anti-mitotic agents. By modifying metabolically labile positions, it is feasible to enhance the drug's pharmacokinetic properties, potentially widening its therapeutic window. The synthetic pathways outlined in this guide, based on established modifications of the colchicine scaffold, provide a robust framework for the generation of these novel analogues. Further investigation into their biological activity and metabolic stability is warranted to fully elucidate their therapeutic potential.

References

- 1. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of B-ring modified colchicine and isocolchicine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of colchicine C-ring analogues tethered with aliphatic linkers suitable for prodrug derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of Deuterium-Labeled Colchicine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid derived from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its potent anti-inflammatory properties.[1] Its primary clinical applications include the treatment of gout, Familial Mediterranean Fever (FMF), and more recently, for reducing the risk of cardiovascular events.[2][3] Despite its therapeutic efficacy, colchicine's use is often limited by a narrow therapeutic index and a well-documented toxicity profile, primarily manifesting as gastrointestinal distress, and in severe cases, myelosuppression and multi-organ failure.

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to improve the pharmacokinetic and safety profiles of existing therapeutic agents. This "heavy hydrogen" forms a stronger covalent bond with carbon, which can slow down metabolic processes, particularly those mediated by the cytochrome P450 (CYP) enzyme system. By reducing the rate of metabolism, deuterium labeling can potentially lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites.

This technical guide provides an in-depth exploration of the biological effects of deuterium-labeled colchicine. It reviews the established mechanisms of action of colchicine, discusses the theoretical and anticipated benefits of deuterium labeling on its pharmacokinetic and pharmacodynamic properties, and presents detailed experimental protocols for its evaluation.

Mechanism of Action of Colchicine

Colchicine exerts its biological effects primarily through its interaction with tubulin, the dimeric protein subunit of microtubules.[4] By binding to tubulin, colchicine inhibits microtubule polymerization, a critical process for various cellular functions. This disruption of microtubule dynamics underlies its potent anti-inflammatory and anti-mitotic activities.

The key mechanisms of action include:

-

Inhibition of Neutrophil Function: Microtubules are essential for neutrophil motility, adhesion, and degranulation. By disrupting the microtubule network, colchicine impedes the migration of neutrophils to sites of inflammation, a key step in the inflammatory cascade of gout.

-

Inhibition of the NLRP3 Inflammasome: Colchicine has been shown to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[3] This multi-protein complex plays a crucial role in the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

-

Anti-mitotic Activity: By disrupting the formation of the mitotic spindle, a structure composed of microtubules, colchicine arrests cell division in metaphase. This property, while responsible for some of its toxicity, has also been explored for its potential anti-cancer effects.

Signaling Pathways Affected by Colchicine

Colchicine's interference with microtubule function has downstream effects on several key signaling pathways involved in inflammation.

Figure 1: Colchicine's inhibitory effects on inflammatory signaling pathways.

Deuterium Labeling of Colchicine: A Rationale

Colchicine is primarily metabolized in the liver by the CYP3A4 enzyme, and it is also a substrate for the P-glycoprotein efflux transporter.[4] The major metabolic pathways involve O-demethylation at the C2 and C3 positions of the A ring and the C10 position of the C ring. The kinetic isotope effect of deuterium substitution is most pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. By strategically replacing hydrogen atoms with deuterium at the sites of metabolism on the colchicine molecule, it is hypothesized that the rate of its breakdown can be significantly reduced.

Potential Advantages of Deuterium-Labeled Colchicine:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism could lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure (AUC). This might allow for less frequent dosing and more stable plasma concentrations.

-

Enhanced Safety and Tolerability: By reducing the formation of metabolites, some of which may contribute to toxicity, deuterium labeling could potentially widen the therapeutic window of colchicine and reduce the incidence of adverse effects, particularly gastrointestinal issues.

-

Consistent Therapeutic Effect: A more predictable pharmacokinetic profile could lead to a more consistent and reliable therapeutic effect, reducing inter-individual variability in patient response.

Comparative Pharmacokinetics and Pharmacodynamics (Theoretical)

While direct comparative data from preclinical or clinical studies on deuterium-labeled colchicine versus non-deuterated colchicine are not extensively available in the public domain, we can project the anticipated changes based on the principles of deuterium labeling. The following tables summarize the expected modifications to the pharmacokinetic and pharmacodynamic parameters.

Table 1: Theoretical Pharmacokinetic Profile of Deuterium-Labeled Colchicine vs. Colchicine

| Parameter | Colchicine (Non-deuterated) | Deuterium-Labeled Colchicine (Projected) | Anticipated Change |

| Half-life (t½) | 20-40 hours[5] | 30-60 hours | Increased |

| Clearance (CL) | High (e.g., ~67 L/h) | Moderate | Decreased |

| Bioavailability (F) | ~45%[6] | >45% | Potentially Increased |

| Metabolism | Primarily via CYP3A4[4] | Reduced metabolism by CYP3A4 | Decreased |

Table 2: Theoretical Pharmacodynamic and Safety Profile of Deuterium-Labeled Colchicine vs. Colchicine

| Parameter | Colchicine (Non-deuterated) | Deuterium-Labeled Colchicine (Projected) | Anticipated Change |

| Efficacy | Established for gout, FMF, etc. | Potentially similar or improved due to more consistent exposure | Maintained or Enhanced |

| Toxicity (e.g., GI) | Dose-limiting | Reduced | Improved Safety Profile |

| Therapeutic Index | Narrow | Wider | Improved |

Experimental Protocols

The evaluation of deuterium-labeled colchicine would involve a series of in vitro and in vivo studies to characterize its pharmacokinetics, pharmacodynamics, and safety profile in comparison to its non-deuterated counterpart.

In Vitro Assays

1. Microtubule Polymerization Assay

-

Objective: To assess the inhibitory effect of deuterium-labeled colchicine on tubulin polymerization.

-

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture containing tubulin, GTP, and a fluorescent reporter dye (e.g., DAPI) is prepared in a polymerization buffer.

-

Deuterium-labeled colchicine or non-deuterated colchicine at various concentrations is added to the reaction mixture.

-

The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C to induce polymerization.

-

The increase in fluorescence, which is proportional to the extent of microtubule polymerization, is monitored over time using a plate reader.

-

The IC50 value (the concentration that inhibits polymerization by 50%) is calculated for both compounds.

-

2. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of deuterium-labeled colchicine on various cell lines.

-

Methodology (MTT Assay):

-

Cells (e.g., cancer cell lines or primary cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of deuterium-labeled colchicine or non-deuterated colchicine for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

3. Cellular Uptake and Efflux Studies

-

Objective: To compare the cellular accumulation and efflux of deuterium-labeled and non-deuterated colchicine.

-

Methodology:

-

Cells are incubated with deuterium-labeled or non-deuterated colchicine for various time points.

-

At each time point, the cells are washed to remove extracellular drug.

-

The cells are then lysed, and the intracellular concentration of the drug is quantified using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

For efflux studies, after the initial incubation with the drug, the cells are washed and incubated in a drug-free medium. The amount of drug remaining in the cells or released into the medium is measured over time.

-

Figure 2: A representative workflow for the in vitro evaluation of deuterium-labeled colchicine.

In Vivo Studies (Animal Models)

1. Pharmacokinetic Studies

-

Objective: To compare the pharmacokinetic profiles of deuterium-labeled and non-deuterated colchicine in an animal model (e.g., rats or mice).

-

Methodology:

-

Animals are administered a single dose of either deuterium-labeled or non-deuterated colchicine via the intended clinical route (e.g., oral gavage).

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is separated from the blood samples, and the concentration of the drug and its major metabolites is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated and compared between the two groups.

-

2. Efficacy Studies (e.g., Gout Model)

-

Objective: To evaluate the anti-inflammatory efficacy of deuterium-labeled colchicine in an animal model of gout.

-

Methodology (Monosodium Urate Crystal-Induced Paw Edema in Rats):

-

An acute inflammatory response is induced by injecting monosodium urate (MSU) crystals into the paw of the rats.

-

Animals are pre-treated with deuterium-labeled colchicine, non-deuterated colchicine, or a vehicle control at various doses.

-

Paw volume is measured at different time points after MSU injection using a plethysmometer.

-

The reduction in paw edema is used as a measure of the anti-inflammatory effect.

-

3. Toxicity Studies

-

Objective: To compare the acute and sub-chronic toxicity of deuterium-labeled and non-deuterated colchicine.

-

Methodology:

-

Animals are administered increasing doses of either deuterium-labeled or non-deuterated colchicine.

-

For acute toxicity, animals are observed for signs of toxicity and mortality over a short period (e.g., 24-72 hours). The LD50 (lethal dose for 50% of the animals) can be determined.

-

For sub-chronic toxicity, animals are administered the drugs daily for an extended period (e.g., 28 days).

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.

-

Conclusion

Deuterium labeling of colchicine represents a rational and promising approach to potentially improve its therapeutic index. By slowing down its metabolism, a deuterated version of colchicine could offer a more favorable pharmacokinetic profile, leading to enhanced safety and tolerability while maintaining or even improving its therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such a novel therapeutic entity. Further preclinical and clinical studies are warranted to definitively establish the biological effects and clinical benefits of deuterium-labeled colchicine.

References

- 1. First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic use of colchicine and its derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 4. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Comparison of colchicine toxicity on different dysmyelinating mutant models - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of iso-Colchicine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of iso-Colchicine-d3, a deuterated isotopologue of iso-colchicine, and explores its potential therapeutic applications. While iso-colchicine is a structural isomer of the well-known anti-inflammatory and antimitotic agent colchicine, it exhibits a significantly lower affinity for tubulin, its primary biological target. This guide will delve into the known mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for investigating its biological activities. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential pharmacological effects. Given the limited direct research on this compound, this guide will draw upon the extensive knowledge of colchicine and the available comparative data for iso-colchicine to project its therapeutic potential, primarily in the realms of anti-inflammatory and anticancer research. The inclusion of a deuterium label in this compound makes it a valuable tool for pharmacokinetic and metabolic studies.

Introduction

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been used for centuries to treat inflammatory conditions, most notably gout.[1] Its mechanism of action is primarily attributed to its ability to bind to β-tubulin, thereby inhibiting microtubule polymerization and disrupting various cellular processes, including mitosis, neutrophil motility, and inflammasome activation.[1][2] iso-Colchicine is a structural isomer of colchicine, and this compound is its deuterated counterpart, making it suitable for use as an internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic studies.[3][4]

While structurally similar to colchicine, iso-colchicine's biological activity is markedly different due to a significant reduction in its affinity for tubulin.[5] This guide will explore the implications of this altered binding affinity on the potential therapeutic applications of this compound, focusing on its role as a research tool and its potential, albeit likely less potent, pharmacological activities.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for both colchicine and iso-colchicine is the disruption of microtubule dynamics through binding to tubulin. However, their affinities for the colchicine-binding site on β-tubulin differ substantially.

Comparative Binding Affinity and Polymerization Inhibition

iso-Colchicine binds to the same site on tubulin as colchicine but with a significantly lower affinity, estimated to be approximately 500-fold weaker.[5] This reduced affinity directly translates to a lower potency in inhibiting tubulin polymerization.

Table 1: Comparative Tubulin Binding and Polymerization Inhibition of Colchicine and iso-Colchicine

| Compound | Target | Parameter | Value | Reference |

| Colchicine | Tubulin | IC₅₀ (Polymerization Inhibition) | ~3 nM | [6] |

| iso-Colchicine | Tubulin | Kᵢ (Competitive Inhibition of [³H]colchicine binding) | ~400 µM | |

| iso-Colchicine | Tubulin | I₅₀ (Tubulin Assembly Inhibition) | ~1 mM | |

| iso-Colchicine | Tubulin | Affinity (relative to Colchicine) | ~500-fold lower |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of compounds like this compound on tubulin polymerization.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Positive control (Colchicine)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare serial dilutions of the test compound and positive control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

In a pre-warmed 96-well plate, add the test compound dilutions.

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the rate of polymerization against the compound concentration and determine the IC₅₀ value.[7][8]

Potential Therapeutic Applications

Based on the mechanisms of action of colchicine, several therapeutic avenues can be explored for this compound, primarily as a research tool and potentially as a therapeutic agent with a different potency and safety profile.

Anti-Inflammatory Effects via NLRP3 Inflammasome Inhibition

Colchicine is known to inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune response.[9][10] This inhibition is thought to be a crucial aspect of its anti-inflammatory effects in conditions like gout and Familial Mediterranean Fever.[9][10] The disruption of microtubules by colchicine is believed to interfere with the assembly and activation of the NLRP3 inflammasome complex. Given that iso-colchicine also disrupts microtubules, albeit less potently, it is plausible that it can also inhibit NLRP3 inflammasome activation.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

-

THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS).

-

ATP or Nigericin (NLRP3 activators).

-

This compound.

-

ELISA kits for human or mouse IL-1β.

-

LDH cytotoxicity assay kit.

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. For BMDMs, isolate from mouse bone marrow and culture with M-CSF.

-

Priming (Signal 1): Seed the differentiated macrophages in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants to assess cell death (pyroptosis) and normalize the IL-1β data.

-

Data Analysis: Determine the IC₅₀ of this compound for the inhibition of IL-1β secretion.[9][11]

Anticancer Potential

The antimitotic activity of colchicine has led to its investigation as a potential anticancer agent.[12] By disrupting microtubule formation, colchicine arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[13] iso-Colchicine, as a tubulin-disrupting agent, is also expected to possess cytotoxic activity against cancer cells, although likely at higher concentrations than colchicine due to its lower tubulin-binding affinity.

Table 2: Cytotoxicity of Colchicine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| MDA-MB-231 | Breast Cancer | ~40 | [14][15] |

| PANC-1 | Pancreatic Cancer | ~80 | [14][15] |

| MCF-7 | Breast Cancer | ~80 | [14][15] |

| HCT116 | Colon Cancer | ~80 | [14][15] |

| SiHa | Cervical Cancer | ~80 | [14][15] |

| A549 | Lung Cancer | ~80 | [14][15] |

| SKOV-3 | Ovarian Cancer | 37 | [16] |

JNK/SAPK Signaling Pathway in Colchicine-Induced Apoptosis:

Studies have shown that colchicine can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[17][18] This pathway is a critical mediator of cellular stress responses.

Experimental Protocol: Apoptosis Assay using Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.[19]

-

Other Potential Applications

-

Antiviral Research: Colchicine has been reported to exhibit antiviral activity against a range of viruses, including flaviviruses and coronaviruses, by interfering with microtubule-dependent viral replication and transport processes.[20][21] The potential antiviral properties of iso-colchicine warrant further investigation, although its lower potency in microtubule disruption may limit its efficacy.

-

Cardiovascular Research: Colchicine has shown promise in reducing the risk of cardiovascular events, likely through its anti-inflammatory effects.[10] The potential for iso-colchicine in this area is unexplored. Additionally, colchicine has been shown to inhibit renin secretion, suggesting a role in modulating the renin-angiotensin system.[2] The effect of iso-colchicine on this system is unknown.

The Role of Deuterium Labeling in this compound

The "d3" in this compound indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not significantly alter the biological activity of the molecule but provides a distinct mass signature. This makes this compound an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] In pharmacokinetic studies, it allows for the accurate measurement of the concentration of the non-labeled drug in biological samples.[3]

Conclusion

This compound, as a deuterated isotopologue of iso-colchicine, is a valuable tool for pharmacokinetic research. While its therapeutic potential is likely attenuated compared to colchicine due to its significantly lower affinity for tubulin, it may still exhibit similar, albeit less potent, biological activities, including anti-inflammatory and anticancer effects. Further research is required to fully elucidate the pharmacological profile of iso-colchicine and to determine if its potentially wider therapeutic window could offer advantages over the more potent but also more toxic parent compound, colchicine. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic applications of this intriguing molecule.

References

- 1. Colchicine today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of colchicine on drug-induced changes in plasma renin concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ksn.or.kr [ksn.or.kr]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. p38 and JNK MAPK, but not ERK1/2 MAPK, play important role in colchicine-induced cortical neurons apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Colchicine, an anti-rheumatic agent, as a potential compound for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Colchicine in COVID-19: an Old Drug, New Use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application